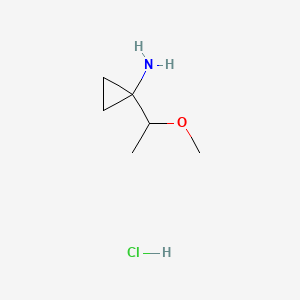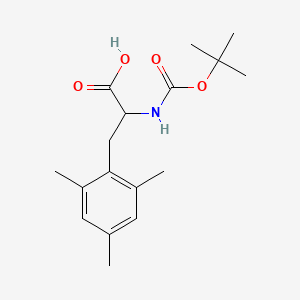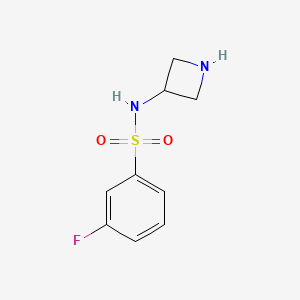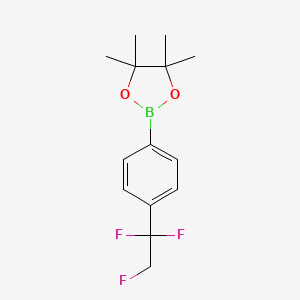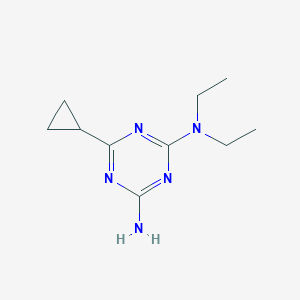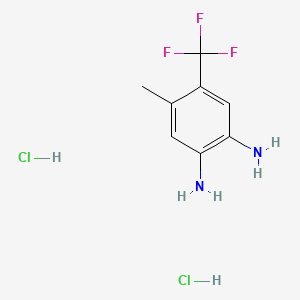
4-Methyl-5-(trifluoromethyl)benzene-1,2-diamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-5-(trifluoromethyl)benzene-1,2-diamine dihydrochloride is an organic compound with the molecular formula C8H9F3N2·2HCl. This compound is characterized by the presence of a trifluoromethyl group and two amine groups attached to a benzene ring. It is commonly used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-(trifluoromethyl)benzene-1,2-diamine typically involves the nitration of 4-methyl-5-(trifluoromethyl)aniline followed by reduction. The nitration step introduces nitro groups, which are subsequently reduced to amine groups using reducing agents such as zinc powder in ethanol .
Industrial Production Methods
In industrial settings, the compound is often produced through a similar nitration-reduction process, but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The final product is usually purified by recrystallization or other suitable methods to obtain the dihydrochloride salt form .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-5-(trifluoromethyl)benzene-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The amine groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Zinc powder in ethanol is commonly used for the reduction of nitro groups to amines.
Substitution: Electrophilic reagents such as acyl chlorides and sulfonyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Various amine derivatives.
Substitution: Acylated or sulfonylated products.
Applications De Recherche Scientifique
4-Methyl-5-(trifluoromethyl)benzene-1,2-diamine dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Methyl-5-(trifluoromethyl)benzene-1,2-diamine dihydrochloride involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in substitution reactions with electrophiles. It can also form hydrogen bonds with biological molecules, influencing their structure and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
o-Phenylenediamine: An aromatic diamine with similar reactivity but lacking the trifluoromethyl group.
4-(Trifluoromethyl)benzene-1,2-diamine: Similar structure but without the methyl group.
2-(Trifluoromethyl)benzene-1,4-diamine: Another trifluoromethylated diamine with different substitution pattern
Uniqueness
4-Methyl-5-(trifluoromethyl)benzene-1,2-diamine dihydrochloride is unique due to the presence of both a methyl and a trifluoromethyl group on the benzene ring. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C8H11Cl2F3N2 |
|---|---|
Poids moléculaire |
263.08 g/mol |
Nom IUPAC |
4-methyl-5-(trifluoromethyl)benzene-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C8H9F3N2.2ClH/c1-4-2-6(12)7(13)3-5(4)8(9,10)11;;/h2-3H,12-13H2,1H3;2*1H |
Clé InChI |
VSPJZKGJUDEASB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1C(F)(F)F)N)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl (7-bromobenzo[d][1,3]dioxol-5-yl)carbamate](/img/structure/B13492060.png)
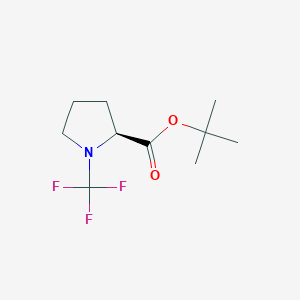
![1-ethyl-2-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}-1H-imidazole](/img/structure/B13492076.png)

![5-[(2-Amino-1-methyl-propyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13492084.png)
